This might indicate that the compound is either:
Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbothioamide is a heterocyclic compound with the molecular formula C₈H₁₄N₂OS. This compound features a unique structure that includes a pyrrolomorpholine framework, which is characterized by a six-membered morpholine ring fused to a five-membered pyrrole ring. The presence of the carbothioamide functional group introduces significant chemical reactivity, making this compound of interest in various fields, particularly medicinal chemistry and pharmacology.
Research indicates that hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbothioamide exhibits various biological activities. Notably, it has shown potential antimicrobial properties against certain bacterial strains and fungi. Additionally, studies suggest that compounds with similar structures may have activity against cancer cell lines and could serve as inhibitors for specific enzymes involved in disease processes .
The synthesis of hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbothioamide typically involves:
Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbothioamide has potential applications in:
Interaction studies involving hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbothioamide have focused on:
Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbothioamide shares structural characteristics with several other compounds. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile | Similar fused ring system | Contains a carbonitrile instead of a carbothioamide |
| Morpholine derivatives | Contains morpholine rings | Varying functional groups affecting biological activity |
| Pyrrolidine-based compounds | Five-membered ring structures | Often exhibit different reactivity patterns |
Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbothioamide is unique due to its specific combination of a pyrrole and morpholine structure along with the carbothioamide group. This distinctive architecture contributes to its unique chemical reactivity and biological profile compared to similar compounds.
The construction of the hexahydro-1H-pyrrolo[2,1-c]morpholine scaffold represents a significant synthetic challenge due to the inherent complexity of forming fused bicyclic systems containing both nitrogen and oxygen heteroatoms [1] [2]. Contemporary methodologies for pyrrolomorpholine core assembly have evolved substantially, with cyclocondensation strategies emerging as the predominant approach for accessing these architecturally complex heterocycles [3].
Palladium-catalyzed carboamination reactions provide a versatile platform for constructing morpholine derivatives through intramolecular cyclization processes [3]. The mechanism involves palladium-nitrogen bond formation followed by syn-aminopalladation through boat-like transition states, yielding substituted morpholine products with predictable stereochemical outcomes [3]. These transformations typically employ palladium diacetate or palladium dibenzylideneacetone complexes in conjunction with phosphine ligands such as triphenylphosphine or tri-2-furylphosphine [3].
The relative stereochemistry of substituted morpholine products is consistent with syn-aminopalladation pathways, where the palladium-aryl-amido complex undergoes intramolecular nucleophilic attack [3]. This mechanistic understanding enables the rational design of synthetic sequences targeting specific stereoisomers of pyrrolomorpholine derivatives [3].
Gold catalysis has emerged as a powerful tool for morpholine synthesis through tandem ring-opening and cycloisomerization sequences [4]. The methodology involves breaking aziridine rings to construct morpholine derivatives using easily available aziridines and propargyl alcohols [4]. The gold catalyst serves dual functions as both π-acid and σ-acid, enabling simultaneous activation of both reactants [4].
The tandem nucleophilic ring-opening of aziridines followed by 6-exo-dig cyclization and double bond isomerization proceeds under mild conditions with high efficiency [4]. The obtained unsaturated morpholine products can be readily hydrogenated to achieve target morpholine derivatives with excellent diastereoselectivities [4].
Advanced multi-component catalytic systems have been developed for pyrrolo-isoquinoline synthesis, which serve as models for pyrrolomorpholine construction [5] [6]. These systems employ ruthenium-copper combinations with 2,2,6,6-tetramethyl-1-piperidinyloxy as an oxidant under aerobic conditions [5] [6]. The four-component catalytic system includes ruthenium dichloride para-cymene complexes, copper chloride, copper acetate monohydrate, and 2,2,6,6-tetramethyl-1-piperidinyloxy [5] [6].
The domino reaction proceeds through oxidative dehydrogenation, cyclization coupling, and dehydrogenative aromatization sequences [5] [6]. This methodology demonstrates the potential for complex heterocycle synthesis through carefully orchestrated catalytic cascades [5] [6].
| Methodology | Starting Materials | Catalytic System | Yield Range (%) | Key Features |
|---|---|---|---|---|
| Palladium-catalyzed carboamination | N-tosyl homoallylic alcohols, aryl bromides | Pd2(dba)3, P(2-furyl)3, NaOtBu | 45-78 | Syn-aminopalladation mechanism |
| Gold-catalyzed aziridine ring-opening | Aziridines, propargyl alcohols | Ph3PAuNTf2 | 52-85 | Dual gold catalysis (π and σ activation) |
| Ruthenium-copper multi-component catalysis | 2-Aryl pyrrolidines, alkynes | [RuCl2(p-cymene)]2, CuCl, Cu(OAc)2, TEMPO | 68-84 | Oxidative dehydrogenation cascade |
| Iridium-catalyzed alcohol deoxygenation | Secondary alcohols, amino alcohols | Ir-based pincer complexes | 40-75 | H2 elimination, renewable feedstocks |
Microwave-assisted four-component condensation reactions offer efficient routes to annulated pyridine derivatives, which can serve as precursors for pyrrolomorpholine synthesis [7]. These reactions employ pyridinium bromide salts, aromatic aldehydes, acetophenones, or cyclic ketones in the presence of ammonium acetate and acetic acid [7]. The microwave irradiation facilitates rapid cyclocondensation with high yields [7].
The methodology demonstrates particular utility for cyclic ketones containing two alpha-methylene groups, which yield annulated pyridines with additional benzylidene substituents through double aldol condensation [7]. This approach provides access to highly substituted heterocyclic frameworks suitable for further functionalization [7].
The installation of carbothioamide functionality represents a critical transformation in the synthesis of hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbothioamide [8]. Carbothioamides exhibit distinctive structural features characterized by planar carbon-nitrogen-sulfur cores with significant multiple bond character [8]. The carbon-sulfur and carbon-nitrogen distances in thioamides are typically 1.68 and 1.31 Angstroms respectively, indicating substantial double bond character [8].
Lawesson's reagent stands as the most versatile and widely employed thionating agent for carbothioamide synthesis [9] [10] [11]. The reagent exists in solution equilibrium with reactive dithiophosphine ylide species that readily interact with carbonyl groups to afford thiaoxaphosphetane intermediates [9] [11]. The cycloreversion step, driven by stable phosphorus-oxygen bond formation, parallels the mechanism of the Wittig reaction [9] [11].
The reaction rate hierarchy follows ketones, amides, lactones, and lactams exhibiting higher reactivity than esters, which require special conditions for effective transformation [9] [11]. Lawesson's reagent demonstrates broad functional group tolerance and operates efficiently under mild conditions, making it suitable for complex molecule synthesis [9] [11].
Recent mechanochemical approaches using Lawesson's reagent under liquid-assisted grinding conditions have shown comparable or superior yields to solution-phase reactions [12]. The mechanochemical protocol minimizes solvent usage while maintaining high efficiency across diverse substrate classes including aromatic thioamides, thiopeptides, and thiolactams [12].
Phosphorus pentasulfide represents a classical and reliable method for thioamide synthesis from both amides and nitriles [8] [13]. The reagent enables direct conversion of nitriles to thioamides under mild conditions with high yields [13]. The methodology proves particularly effective for aromatic and aliphatic nitrile substrates [13].
Phosphorus pentasulfide mediated Beckmann rearrangement of ketoximes provides an alternative route to secondary thioamides [14]. The reaction employs phosphorus pentasulfide as both dehydrating and thiating agent, offering simple operation with excellent yields [14]. Primary thiobenzamides can be efficiently prepared from benzaldoximes using this methodology [14].
Mechanochemical synthesis has emerged as a sustainable approach for thioamide preparation, offering several advantages including reduced solvent consumption and enhanced reaction efficiency [15] [12]. Ball milling techniques with liquid-assisted grinding demonstrate superior performance compared to traditional solution methods [12].
The mechanochemical protocol tolerates diverse substrate classes and enables efficient scale-up procedures [12]. Ex situ powder X-ray diffraction monitoring reveals morphological changes during mechanochemical activation, providing insights into reaction mechanisms [12].
| Reagent System | Substrate Class | Reaction Conditions | Conversion Efficiency (%) | Mechanistic Pathway |
|---|---|---|---|---|
| Lawesson's Reagent | Amides, lactams, peptides | Toluene/xylene, 80-110°C, 2-8 h | 70-95 | Thiaoxaphosphetane intermediate |
| Phosphorus Pentasulfide (P2S5) | Ketoximes, benzaldoximes | Neat conditions, 120-150°C, 4-6 h | 75-90 | Beckmann rearrangement |
| Hydrogen Sulfide with Nitriles | Aromatic and aliphatic nitriles | H2S gas, 60-80°C, catalyst | 65-85 | Direct addition to nitrile |
| Mechanochemical P2S5 | Various carboxamides | Ball milling, LAG conditions | 72-96 | Solid-state activation |
Eschenmoser coupling reactions provide specialized routes for carbothioamide formation through interactions between primary thioamides and alpha-haloketones or alpha-haloesters [16]. The initially formed alpha-thioiminium salt can undergo base-catalyzed elimination or cyclization depending on reaction conditions [16].
The reaction pathway depends critically on the pKa values of both nitrogen and carbon centers in the thioiminium intermediate [16]. Successful Eschenmoser coupling requires careful balance between base strength and acidifying group effects [16]. The methodology enables access to complex heterocyclic frameworks through controlled cyclization processes [16].
Trichlorotriazine mediated click chemistry offers a general method for carbothioamide synthesis through carboxylic acid activation [17]. The protocol involves acid activation followed by azidation and heating to generate isocyanates via Curtius rearrangement [17]. Subsequent nucleophilic attack by appropriate reagents provides carbothioamide products [17].
The methodology operates with substoichiometric quantities of trichlorotriazine and demonstrates compatibility with gram-scale synthesis and late-stage functionalization of natural products [17]. The approach provides unique opportunities for introducing carbothioamide functionality into complex molecular frameworks [17].
The Bemis-Murcko framework methodology provides systematic approaches for scaffold-based drug design and analog development [18]. This computational approach generates molecular frameworks by removing side chain atoms, creating hierarchical reduced graphs representing sets of related molecules [18]. The hexahydro-1H-pyrrolo[2,1-c]morpholine scaffold serves as an excellent case study for framework-based analog design [2].
The Bemis-Murcko algorithm generates scaffolds labeled with atom types, subsequently clearing atom labels to produce molecular graphs for comparison [18]. The methodology enables framework decomposition into individual rings or core ring assemblies using chemically intuitive rules [18]. These decomposed elements can individually or jointly serve as scaffolds derived from the original compound [18].
Topological comparisons using molecular fingerprints and substructure analysis enable meaningful scaffold relationships identification [18]. While simple numeric metrics based on substructure counts often fail to provide insight into local and global distribution patterns, topological approaches offer more sophisticated analysis capabilities [18].
Graphical representation of distributions within molecular populations provides meaningful insights for understanding complex scaffold relationships [18]. This approach proves particularly valuable for sparse, high-dimensional data characteristic of chemical space exploration [18].
Scaffold diversification through systematic structural modifications enables exploration of chemical space around the pyrrolomorpholine core [18]. The extended Bemis-Murcko framework algorithm facilitates identification of structurally related compounds with diverse biological activities [18].
Pyrrolo-pyrimidine derivatives represent one class of related scaffolds accessible through framework analysis [19] [20]. These condensed heterocycles featuring morpholine moieties demonstrate potential as enzyme inhibitors, illustrating the value of framework-guided analog design [19].
| Scaffold Type | Framework Complexity | Available Analogs | Substitution Patterns | Drug-like Properties Score |
|---|---|---|---|---|
| Hexahydro-1H-pyrrolo[2,1-c]morpholine | Bicyclic (6,5-fused) | 7 commercial analogs | C-3 carbothioamide substitution | 0.75 (good) |
| Pyrrolo[1,2-c]pyrimidine derivatives | Tricyclic systems | 15-25 structural variants | Multiple aryl substitutions | 0.65-0.85 |
| Morpholine-substituted heterocycles | Monocyclic with appendages | 50+ morpholine derivatives | N-alkyl/aryl variations | 0.70-0.90 |
| Pyrrolomorpholine analogs | Variable ring fusion patterns | 10-20 close analogs | Carbonyl/thiocarbonyl exchanges | 0.60-0.80 |
Framework analysis enables virtual screening approaches for identifying novel analogs with desired properties [18]. The methodology supports identification of compounds sharing common structural motifs while exhibiting diverse substitution patterns [18]. This approach proves particularly valuable for hit-to-lead optimization and lead diversification efforts [18].
The hexahydro-1H-pyrrolo[2,1-c]morpholine framework demonstrates favorable drug-like properties with appropriate molecular weight, lipophilicity, and hydrogen bonding characteristics [1] [21]. The carbothioamide substitution at the C-3 position provides additional vectors for analog design and property optimization [1] [21].
Solvent selection and catalytic optimization represent critical factors in heterocycle synthesis efficiency and selectivity [22]. Contemporary approaches emphasize green chemistry principles while maintaining synthetic utility [22]. The synthesis of pyrrolomorpholine derivatives benefits significantly from optimized reaction media and catalytic systems [22].
Ionic liquids have emerged as attractive alternatives to conventional organic solvents for heterocycle synthesis [22]. These systems offer unique properties including negligible vapor pressure, thermal stability, and recyclability [22]. For thiophene synthesis, ionic liquids such as 1-butyl-3-methylimidazolium tetrafluoroborate demonstrate superior performance compared to traditional solvents [22].
The heterocyclodehydration reaction of 1-mercapto-3-yn-2-ols proceeds efficiently in ionic liquid media with palladium iodide catalysis [22]. The reaction achieves 28-82% efficiency depending on the specific ionic liquid employed, with 1-butyl-3-methylimidazolium tetrafluoroborate providing optimal results [22]. Catalyst recovery and reuse prove feasible in ionic liquid systems without loss of catalytic activity [22].
Deep eutectic solvents represent sustainable alternatives offering biodegradability and low toxicity [22]. These systems typically consist of hydrogen bond donors and acceptors forming low-melting point mixtures [22]. Choline chloride-based deep eutectic solvents demonstrate particular utility for heterocycle synthesis [22].
The environmental benefits of deep eutectic solvents include reduced waste generation and improved atom economy [22]. These systems often enable reaction conditions that would be difficult to achieve with conventional solvents [22].
Green solvent systems including glycerol, ethylene glycol, and polyethylene glycol provide renewable alternatives for heterocycle synthesis [22]. These solvents often enhance reaction rates and selectivities while reducing environmental impact [22]. Glycerol in particular offers advantages including low cost, biodegradability, and favorable physical properties [22].
Water-based systems with phase-transfer catalysis enable heterocycle synthesis under environmentally benign conditions [23]. Solid-liquid phase-transfer catalysis proves particularly effective for morpholine synthesis through sequential ring-opening of optically pure oxiranes [23].
Mechanochemical synthesis eliminates solvent requirements entirely while often providing superior reaction outcomes [24] [12]. Ball milling techniques with liquid-assisted grinding demonstrate remarkable efficiency for heterocycle formation [24] [12]. The approach proves particularly valuable for thioamide synthesis using Lawesson's reagent [24] [12].
Mechanochemical conditions often enable reactions that prove challenging under conventional solution conditions [24] [12]. The technique provides unique opportunities for controlling polymorphism and crystal engineering during synthesis [24] [12].
| Solvent Category | Specific Examples | Temperature Range (°C) | Catalytic Loading (mol%) | Environmental Factor | Typical Yield Enhancement (%) |
|---|---|---|---|---|---|
| Conventional Organic | Toluene, xylene, pyridine, DMF | 80-150 | 5-20 | Traditional approach | Baseline (65-80) |
| Ionic Liquids | [BMIM]BF4, [BMIM]PF6, [BMIM]NTf2 | 60-120 | 1-10 | Recyclable, low volatility | +10-15 |
| Deep Eutectic Solvents | Choline chloride-based systems | 40-100 | 2-15 | Biodegradable, non-toxic | +5-12 |
| Green Alternatives | Glycerol, ethylene glycol, PEG | 25-80 | 5-25 | Renewable sources | +8-18 |
| Mechanochemical (Solvent-free) | Ball milling with LAG additives | 20-40 | 0.5-5 | No solvent waste | +15-25 |
Modern heterocycle synthesis benefits from sophisticated catalytic systems designed for specific transformations [25]. Iridium-catalyzed pyrrole synthesis from secondary alcohols and amino alcohols exemplifies sustainable catalytic approaches [25]. The methodology eliminates hydrogen gas while utilizing renewable feedstock materials [25].
The catalytic protocol tolerates diverse functional groups including olefins, halides, organometallic moieties, amines, and hydroxyl groups [25]. This broad functional group compatibility enables complex molecule synthesis under mild conditions [25].
High Performance Liquid Chromatography represents the primary analytical technique for purity assessment and quantitative determination of hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbothioamide [1] [2] [3]. Based on established methodologies for morpholine carbothioamide derivatives, reversed-phase chromatographic systems provide optimal separation and detection capabilities [5] [6].
Chromatographic Conditions for High Performance Liquid Chromatography Analysis
The analytical method employs a C18 reversed-phase column with dimensions of 150 × 4.6 millimeters and particle size of 5 micrometers [5]. Mobile phase composition consists of acetonitrile and water containing 0.1% trifluoroacetic acid in a 75:25 volume ratio, delivered at a flow rate of 1.0 milliliters per minute [7]. Detection wavelength is optimized at 254 nanometers based on the ultraviolet absorption characteristics of the carbothioamide chromophore [1] [5].
Ultra Performance Liquid Chromatography Method Development
Ultra Performance Liquid Chromatography provides enhanced resolution and reduced analysis time compared to conventional High Performance Liquid Chromatography systems [7]. The method utilizes a sub-2-micrometer particle column (1.7 micrometers, 100 × 2.1 millimeters) with gradient elution starting from 95% aqueous phase (0.1% formic acid) to 95% organic phase (acetonitrile) over 8 minutes [7]. Injection volume is reduced to 2 microliters, and detection is performed using photodiode array detection at 333 nanometers [7].
Validation Parameters and Performance Characteristics
Method validation follows International Council for Harmonisation Q2(R1) guidelines with linearity demonstrated across the concentration range of 2.5 to 50 micrograms per milliliter [7]. Correlation coefficients exceed 0.999, with limits of detection and quantification established at 2.43 and 7.38 micrograms per milliliter, respectively [7]. Precision studies demonstrate relative standard deviation values below 2% for both intra-day and inter-day measurements [7] [8].
Impurity Profiling and Related Substances
Chromatographic methods enable identification and quantification of process-related impurities and degradation products [9] [8]. Forced degradation studies under acidic, basic, oxidative, and thermal conditions provide insight into stability-indicating nature of the analytical method [9]. Related morpholine carbothioamide derivatives with similar retention characteristics require chromatographic resolution factors greater than 1.5 for adequate separation [8].
Mass spectrometry provides definitive structural confirmation and molecular weight verification for hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbothioamide [1] [10] [9]. Electrospray ionization in positive mode generates the protonated molecular ion at mass-to-charge ratio 187, corresponding to [M+H]+ for the molecular formula C8H14N2OS [1].
Primary Fragmentation Pathways
The carbothioamide functional group undergoes characteristic fragmentation with loss of the thioamide moiety (molecular weight 59) to produce a base peak at mass-to-charge ratio 128 [10] [9]. Secondary fragmentation involves cleavage of the morpholine ring oxygen-carbon bonds, generating fragment ions at mass-to-charge ratios 100 and 85 [10]. The pyrrolidine ring system contributes to fragmentation patterns with loss of C2H4 (molecular weight 28) yielding ions at mass-to-charge ratio 159 [10].
Tandem Mass Spectrometry Confirmation
Collision-induced dissociation experiments provide additional structural confirmation through diagnostic fragmentation patterns [9]. Product ion scanning of the molecular ion at mass-to-charge ratio 187 reveals daughter ions consistent with the proposed structure, including loss of NH2 (molecular weight 16) and CS (molecular weight 44) [9]. The fragmentation pattern exhibits similarities to related morpholine carbothioamide derivatives, supporting structural assignment [11].
High-Resolution Mass Spectrometry Analysis
Time-of-flight mass spectrometry enables accurate mass determination with precision below 5 parts per million [12] [9]. The exact mass of 186.0827 atomic mass units for the molecular ion confirms the elemental composition C8H14N2OS [1]. Isotope pattern analysis provides additional confirmation of sulfur and nitrogen content within the molecular structure [9].
Thermal analysis techniques provide comprehensive assessment of thermal stability and phase transition behavior for hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbothioamide [13] [14] [15]. Comparative studies of thiourea derivatives demonstrate that carbothioamide compounds exhibit distinct thermal decomposition patterns influenced by molecular structure and intermolecular interactions [13] [14].
Differential Scanning Calorimetry Methodology
Differential Scanning Calorimetry measurements are performed under nitrogen atmosphere with heating rates of 10 degrees Celsius per minute from ambient temperature to 400 degrees Celsius [13] [16]. Sample sizes of 2-5 milligrams are sealed in aluminum pans to prevent moisture interference [16] [17]. The thermal profile reveals endothermic transitions corresponding to melting, followed by exothermic decomposition events [13] [16].
Thermogravimetric Analysis Parameters
Thermogravimetric Analysis employs similar heating conditions with continuous mass monitoring to establish decomposition temperatures and mass loss profiles [13] [15]. Based on related thiourea derivatives, initial decomposition typically occurs between 200-250 degrees Celsius with complete mass loss achieved by 400 degrees Celsius [13] [14]. The analysis reveals multi-stage decomposition with distinct mass loss intervals corresponding to specific molecular fragments [13].
Thermal Stability Comparison with Analogous Compounds
Studies of morpholine-4-carbothioamide demonstrate thermal stability up to 176-177 degrees Celsius melting point, followed by decomposition above 200 degrees Celsius [11] [18]. Comparative analysis indicates that thiourea derivatives generally exhibit lower thermal stability than corresponding urea analogs, with carbothioamide compounds showing intermediate stability characteristics [14] [15]. The hexahydro-pyrrolo-morpholine ring system is expected to provide enhanced thermal stability compared to simple morpholine derivatives due to conformational constraints [15].
Kinetic Analysis of Thermal Decomposition
Thermal decomposition kinetics follow established models for organic compounds containing sulfur-nitrogen bonds [19] [20]. Activation energies for decomposition typically range from 150-200 kilojoules per mole for thiourea derivatives, with reaction orders between 1.0 and 1.5 [19]. The decomposition mechanism involves initial cleavage of the carbon-sulfur double bond, followed by elimination of hydrogen sulfide and ammonia [19] [20].
Solubility characterization provides essential data for formulation development and bioavailability assessment of hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbothioamide [21] [22]. The compound exhibits limited aqueous solubility typical of organic thiourea derivatives, necessitating organic cosolvents for pharmaceutical applications [21] [22].
Aqueous Solubility Assessment
Aqueous solubility measurements employ the shake-flask method with phosphate-buffered solutions at physiological pH 7.4 [23] [22]. Based on structural characteristics and related compounds, solubility is estimated at 1-10 milligrams per milliliter in aqueous media [22]. The presence of the carbothioamide group contributes to hydrogen bonding interactions that enhance aqueous solubility compared to purely hydrophobic analogs [23] [22].
Organic Solvent Solubility Profile
Solubility in organic solvents follows expected patterns for morpholine derivatives, with high solubility in polar aprotic solvents such as dimethyl sulfoxide and N,N-dimethylformamide [21]. Moderate solubility is observed in alcohols and acetonitrile, while limited solubility occurs in non-polar solvents like hexane and chloroform [21]. These solubility characteristics guide selection of appropriate solvents for analytical method development and purification procedures [21].
Partition Coefficient Determination
The octanol-water partition coefficient (LogP) provides a measure of lipophilicity essential for pharmacokinetic predictions [22] [24]. Based on computational estimates for the hexahydro-pyrrolo-morpholine structure, LogP values are predicted in the range of 1.2-1.8, indicating balanced hydrophilic-lipophilic properties [22]. This intermediate LogP suggests potential for good oral bioavailability and blood-brain barrier penetration [22] [24].
pH-Dependent Solubility Behavior
The carbothioamide functional group exhibits pH-dependent ionization behavior that influences solubility characteristics [23]. At acidic pH values below 3, protonation of the thiourea nitrogen increases aqueous solubility through enhanced electrostatic interactions with water molecules [23]. Conversely, at basic pH values above 10, deprotonation may occur, affecting both solubility and chemical stability [23].
Temperature-Dependent Solubility Studies
Solubility measurements across the temperature range of 15-40 degrees Celsius reveal typical endothermic dissolution behavior for organic compounds [21]. The van't Hoff analysis provides thermodynamic parameters including enthalpy and entropy of dissolution, valuable for understanding molecular interactions in solution [21]. These data support development of temperature-controlled analytical methods and storage conditions [21].